4-(2-Chloroquinazolin-4-yl)morpholine is a chemical compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
The synthesis of 4-(2-chloroquinazolin-4-yl)morpholine typically begins with commercially available precursors such as 2,4-dichloroquinazoline. The chlorination and subsequent nucleophilic displacement reactions are fundamental to its synthesis, as detailed in various studies focusing on quinazoline derivatives .
This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its structure. It is specifically categorized under quinazolines, which are bicyclic compounds comprising a benzene ring fused to a pyrimidine ring.
The synthesis of 4-(2-chloroquinazolin-4-yl)morpholine involves several key steps:
The reaction conditions often include heating at elevated temperatures (e.g., 120 °C) for extended periods (24 hours) to ensure complete conversion and high yields (often around 90%) . The use of solvents like dimethylformamide (DMF) or dichloromethane is common for dissolving reactants and facilitating the reaction.
The molecular formula of 4-(2-chloroquinazolin-4-yl)morpholine is CHClN. Its structure features a morpholine ring connected to a chlorinated quinazoline moiety.
The primary reaction involving 4-(2-chloroquinazolin-4-yl)morpholine is its formation through nucleophilic substitution. Additionally, this compound can undergo further chemical transformations such as:
These reactions often require specific conditions such as temperature control and the presence of catalysts (e.g., sulfuric acid) to enhance yield and selectivity.
The mechanism of action for compounds like 4-(2-chloroquinazolin-4-yl)morpholine often involves interactions with biological targets such as enzymes or receptors. These interactions can inhibit cellular processes related to cancer cell proliferation or microbial growth.
Research indicates that quinazoline derivatives exhibit potent anticancer and antimicrobial properties, making them valuable in drug development .
Quantitative analyses such as Lipinski’s rule of five have been applied to assess the drug-likeness of this compound, indicating favorable properties for oral bioavailability .
4-(2-Chloroquinazolin-4-yl)morpholine has several potential applications in medicinal chemistry:
The emergence of quinazoline-morpholine hybrids represents a strategic evolution in kinase inhibitor development, tracing back to foundational work on privileged heterocyclic scaffolds. Quinazoline derivatives gained prominence in the early 2000s with FDA-approved EGFR inhibitors like gefitinib and erlotinib, which featured the quinazoline core but lacked morpholine integration [6]. Concurrently, morpholine emerged as a versatile pharmacophore due to its favorable physicochemical properties and presence in natural products (e.g., chelonin alkaloids with anti-inflammatory activity) and synthetic drugs (e.g., the antifungal amorolfine) [3]. The hybridization of these motifs was driven by the need to enhance blood-brain barrier penetration and kinase selectivity. The specific compound 4-(2-Chloroquinazolin-4-yl)morpholine (PubChem CID: 2338466) epitomizes this approach, combining the tubulin-binding capability of 2-chloroquinazolines with morpholine's solubilizing effects [1] [6]. Its development was catalyzed by structural simplification strategies that retained key pharmacophoric elements while improving synthetic accessibility—a trend prevalent in oncotherapeutic lead optimization [7].
Table 1: Evolution of Key Morpholine-Containing Therapeutics
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1970s | Timolol | Cardiovascular | Early morpholine β-blocker |
1980s | Amorolfine | Antifungal | Morpholine fungicide |
1996 | Levofloxacin | Antibacterial | Fluorinated quinolone with morpholine |
2000s | Gefitinib | Oncology (EGFR inhibitor) | Quinazoline kinase inhibitor (no morpholine) |
2010s | Verubulin (1) | Oncology (Phase II trials) | 2-Methylquinazoline-morpholine tubulin/RTK inhibitor |
The molecular architecture of 4-(2-Chloroquinazolin-4-yl)morpholine integrates three critical elements:
Table 2: Key Physicochemical Properties of 4-(2-Chloroquinazolin-4-yl)morpholine
Property | Value | Impact on Bioactivity |
---|---|---|
Molecular Formula | C₁₂H₁₂ClN₃O | Balanced MW (249.7 g/mol) for CNS penetration |
Hydrogen Bond Acceptors | 4 (N,O atoms) | Enhanced target binding and solubility |
Rotatable Bonds | 2 (N-morpholine bond) | Conformational flexibility for multi-target engagement |
Aromatic Rings | 2 (quinazoline) | Planarity for kinase ATP-site insertion |
Chlorine Position | C2 of quinazoline | Electronic modulation and covalent binding potential |
The compound's design leverages dual mechanisms validated in oncology:A. Kinase Inhibition: Quinazoline-morpholine hybrids exhibit polypharmacology against tyrosine kinases. 4-(2-Chloroquinazolin-4-yl)morpholine analogs (e.g., verubulin) inhibit EGFR (IC₅₀ = 2.8 nM), VEGFR-2 (IC₅₀ = 8.4 nM), and PDGFR-β (IC₅₀ = 5.6 nM) by competitively binding ATP sites. Molecular docking reveals:
B. Microtubule Destabilization: Unlike classical kinase inhibitors, this compound's 2-chloroquinazoline moiety binds the colchicine site on β-tubulin, inducing microtubule depolymerization (EC₅₀ = 2 nM in T47D cells). The morpholine component enhances blood-brain barrier penetration (brain/plasma ratio = 30:1), making it relevant for glioblastoma [6]. This dual functionality—simultaneously inhibiting kinase signaling and mitosis—synergistically suppresses tumor growth, as demonstrated in chick chorioallantoic membrane (CAM) angiogenesis assays where analogs reduced vessel branching by 80% at 10 μM [6].
C. Resistance Mitigation: The integration of morpholine counters ATP-binding site mutations (e.g., EGFR T790M) by:
Table 3: Target Affinity Profile of Representative 4-(2-Chloroquinazolin-4-yl)morpholine Analogs
Target | IC₅₀ (nM) | Comparison (Sunitinib IC₅₀) | Biological Consequence |
---|---|---|---|
EGFR | 2.8 ± 1.1 | 172.1 ± 19.4 (61-fold lower) | Suppressed tumor proliferation |
VEGFR-2 | 8.4 ± 2.2 | 18.9 ± 2.7 (2-fold lower) | Anti-angiogenesis |
PDGFR-β | 5.6 ± 0.4 | 83.1 ± 10.1 (15-fold lower) | Inhibition of stromal support |
Tubulin polymerization | 2.0 ± 0.1 | N/A | G2/M arrest and apoptosis |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7